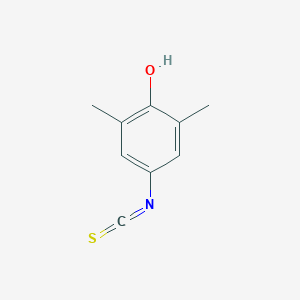![molecular formula C21H17BrN4OS B304772 6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304772.png)
6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one, also known as BRD7880, is a small molecule inhibitor that has gained significant attention in the field of medicinal chemistry. This compound is a potent inhibitor of several kinases, including the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
作用机制
6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one exerts its biological effects by inhibiting the activity of CK2, which is a serine/threonine protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer and is associated with poor prognosis and resistance to chemotherapy. 6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival.
Biochemical and Physiological Effects
6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of pro-inflammatory cytokine production. In addition, 6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been shown to have neuroprotective effects by inhibiting the aggregation of alpha-synuclein, a protein that is implicated in the pathogenesis of Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of 6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is its potent inhibitory activity against CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. Moreover, 6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. However, one of the limitations of 6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is its poor solubility in aqueous solutions, which can limit its use in in vitro and in vivo experiments.
未来方向
There are several future directions for the study of 6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one. One of the directions is to investigate the potential of 6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Moreover, further studies are needed to elucidate the mechanism of action of 6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one and its downstream signaling pathways. In addition, the development of more potent and selective CK2 inhibitors based on the structure of 6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one could lead to the discovery of new therapeutic agents for the treatment of various diseases.
合成方法
The synthesis of 6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one involves a multi-step process that includes the reaction of 3-bromo-4-(dimethylamino)benzaldehyde with thiourea in the presence of acetic acid to give 5,6-dihydro-4H-thiazolo[3,2-a]pyrimidin-7-one. This compound is then reacted with phenylhydrazine to give the corresponding hydrazone, which is further reacted with 3-bromoacetophenone in the presence of potassium carbonate to give 6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one.
科学研究应用
6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that 6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one inhibits the growth and proliferation of cancer cells by targeting the CK2 pathway, which is overexpressed in many types of cancer. In addition, 6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, 6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been shown to have neuroprotective effects in animal models of Parkinson's disease by inhibiting the aggregation of alpha-synuclein, a protein that is implicated in the pathogenesis of Parkinson's disease.
属性
产品名称 |
6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
|---|---|
分子式 |
C21H17BrN4OS |
分子量 |
453.4 g/mol |
IUPAC 名称 |
(6Z)-6-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C21H17BrN4OS/c1-25(2)17-9-8-13(11-16(17)22)10-15-19(23)26-18(14-6-4-3-5-7-14)12-28-21(26)24-20(15)27/h3-12,23H,1-2H3/b15-10-,23-19? |
InChI 键 |
XEGKQHCMSRBVGM-CPWDNUMFSA-N |
手性 SMILES |
CN(C)C1=C(C=C(C=C1)/C=C\2/C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)Br |
SMILES |
CN(C)C1=C(C=C(C=C1)C=C2C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)Br |
规范 SMILES |
CN(C)C1=C(C=C(C=C1)C=C2C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[1-(6-Methoxynaphthalen-2-yl)ethyl]-5-phenacyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B304692.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline](/img/structure/B304693.png)

![3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone](/img/structure/B304696.png)


![2-{[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B304699.png)



![3-(2,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304708.png)
![3-[[5-[4-(2-Bromoethyl)phenyl]-1,3-oxathiol-2-ylidene]amino]benzoic acid](/img/structure/B304710.png)
